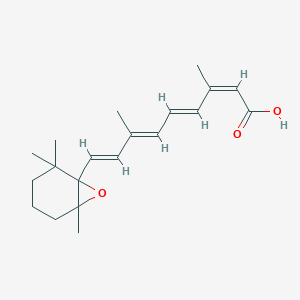

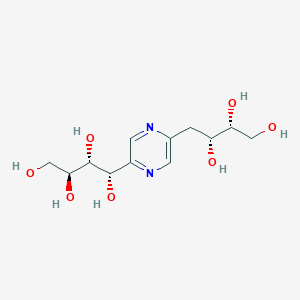

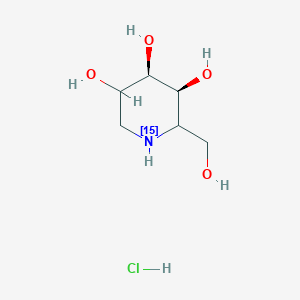

![molecular formula C₁₇H₁₂ClNO₂ B1141125 5-氯-2-甲基-2,3-二氢-1H-二苯并[2,3:6,7]氧杂环[4,5-c]吡咯-1-酮 CAS No. 934996-79-9](/img/structure/B1141125.png)

5-氯-2-甲基-2,3-二氢-1H-二苯并[2,3:6,7]氧杂环[4,5-c]吡咯-1-酮

描述

The compound "5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one" is a part of the dibenzoxepines family, which has found broad application in biological and pharmaceutical fields due to its prospective as new drugs. This interest has driven research into its physico-chemical properties, stability, synthesis, molecular structure, and chemical reactions.

Synthesis Analysis

The synthesis of related compounds involves a range of approaches, including the use of Bredereck's reagent for selective formation of chalcones from starting materials like Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2nitrobenzene, showcasing the compound's complex synthetic route and the efficiency of methodologies employed (Malathi & Chary, 2019).

Molecular Structure Analysis

The molecule has been characterized using Density Functional Theory (DFT) to predict important properties. Spectroscopic techniques like FT-IR and FT-Raman were used for identifying functional groups and chemically active atoms. Studies also include UV-Vis and HOMO-LUMO analyses to describe charge transfer within the molecule (Sevvanthi et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving this compound range from heteroaromatic annulation to generate novel dibenzoxepino-fused heterocycles. These processes typically involve cyclocondensation with heterobinucleophiles, highlighting its versatility in creating complex structures (Kumar et al., 2007).

Physical Properties Analysis

The physico-chemical properties of related compounds have been extensively studied, revealing stability under heat and slight degradation under specific conditions such as high temperature or light exposure. The studies encompass thermal properties, solubilities, and partition coefficients to understand its behavior in various environments (Funke, Hindriks, & Sam, 1990).

Chemical Properties Analysis

Research into the chemical properties of "5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one" and related compounds often focuses on their stability and reactivity under different conditions. For example, the stability tests involving analytical methods such as GLC and TLC developed for Org 5222, a related compound, indicate its resilience to degradation except under excessive light exposure, contributing to our understanding of its chemical robustness (Funke, Hindriks, & Sam, 1990).

科学研究应用

物理化学性质和稳定性

5-氯-2-甲基-2,3-二氢-1H-二苯并[2,3:6,7]氧杂环[4,5-c]吡咯-1-酮,作为一种潜在的抗精神病化合物,已经被广泛研究其物理化学性质。Funke等人(1990年)进行的研究集中在该化合物的光谱分析、X射线分析、热性质、溶解度和分配系数上。发现该化合物在热力下稳定,但在过度光照下会降解。此外,在各种pH溶液中,它在高温或光照后显示轻微降解(Funke, Hindriks, & Sam, 1990)。

分子结构和生物活性

Sevvanthi等人(2020年)使用密度泛函理论(DFT)对该分子进行了全面研究,以预测重要性质。他们的研究包括傅里叶变换红外光谱和傅里叶变换拉曼技术的光谱表征,揭示了功能团和化学活性原子。通过紫外-可见和HOMO-LUMO分析阐明了电子性质。分子对接表明该分子可能作为一种可渗透膜的抑制剂(Sevvanthi, Muthu, Raja, Aayisha, & Janani, 2020)。

神经化学研究

de Boer等人(1990年)的研究突出了该化合物的神经化学性质。它表现出多巴胺D2拮抗性质和微不足道的抗胆碱能性质,结合了强抗5-羟色胺和抗组胺性质。这一特性表明其在精神病患者中进行临床测试的潜力(de Boer, Tonnaer, De Vos, & van Delft, 1990)。

放射标记化合物的合成

Vader等人(1994年)描述了该化合物的放射标记变体的合成,用于潜在的药理学研究。他们合成了3H、14C和36Cl标记化合物,为进一步研究其药代动力学和作用机制提供了有价值的工具(Vader, Kaspersen, Sperling, Schlachter, Terpstra, Hilberink, & Wagenaars, 1994)。

生物转化研究

von dem Wildenberg等人(1990年)对大鼠体内该化合物的生物转化进行了研究。这项研究揭示了该化合物的代谢途径,揭示了氧化和N-去甲基化等过程。在血浆、胆汁、粪便和尿液中鉴定代谢物有助于理解该化合物的药代动力学(von dem Wildenberg, Delbressine, Kaspersen, Wagenaars, & Jacobs, 1990)。

行为药理学

Broekkamp等人(1990年)研究了该化合物对动物行为的影响,表明其具有抗精神病潜力。他们发现它抑制了动物体内各种多巴胺能和5-羟色胺能效应,表明其具有强大的抗精神病潜力,而不会引起其他抗精神病药物典型的副作用(Broekkamp, De Graaf, & van Delft, 1990)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation2. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray2.

未来方向

Given the limited information available on this compound, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and detailed physical and chemical properties. Additionally, its potential applications and biological activity could be explored.

Please note that this information is based on the available resources and may not be comprehensive. For more detailed and specific information, further research and consultation with experts in the field may be required.

属性

IUPAC Name |

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFINICFHHBHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

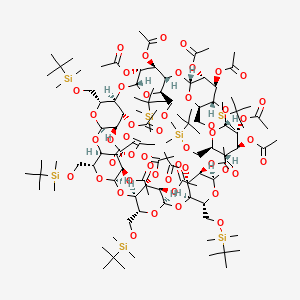

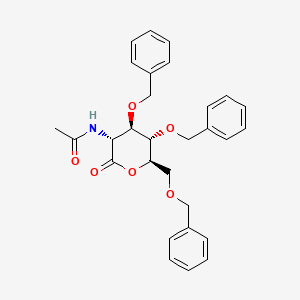

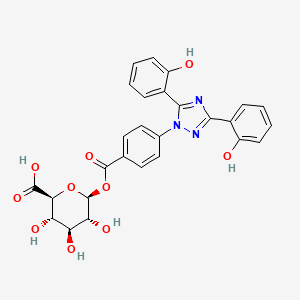

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

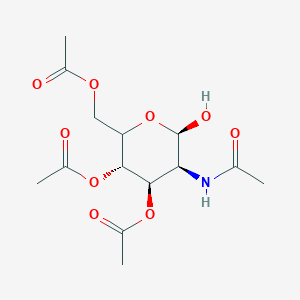

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)